An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3-phenoxyphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3-phenoxyphenyl)acetamide
A Senior Application Scientist's Synthesis of Predictive Data and Established Experimental Frameworks
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 2-chloro-N-(3-phenoxyphenyl)acetamide. As a compound with limited direct experimental data in publicly accessible literature, this document establishes a robust predictive profile by synthesizing data from structurally analogous N-aryl acetamides. It is designed for researchers, scientists, and drug development professionals, offering not only estimated property values but also the detailed, field-proven experimental protocols required for their empirical validation. The methodologies presented are grounded in authoritative Organisation for Economic Co-operation and Development (OECD) guidelines, ensuring scientific integrity and reproducibility. This guide serves as a foundational resource for initiating research, guiding experimental design, and enabling the development of this and related chemical entities.
Introduction and Chemical Identity
N-aryl acetamides are a significant class of compounds in medicinal and agricultural chemistry, serving as key intermediates and active ingredients.[1] The specific molecule, 2-chloro-N-(3-phenoxyphenyl)acetamide, belongs to this family. Its structure, featuring a chloroacetamide functional group attached to a 3-phenoxyaniline backbone, suggests potential applications where modulation of lipophilicity and reactivity is critical. The chloroacetamide moiety is a reactive electrophile, often utilized as a covalent binder in biochemical probes and targeted therapeutic agents.
A thorough understanding of a compound's physicochemical properties is the bedrock of all development activities, influencing everything from synthetic route optimization to formulation, bioavailability, and toxicological assessment. Due to the absence of a dedicated public data repository for this specific isomer, this guide provides a combination of computed data from close structural analogues and the detailed experimental workflows necessary to generate empirical data.
Chemical Identifiers:
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IUPAC Name: 2-chloro-N-(3-phenoxyphenyl)acetamide
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Molecular Formula: C₁₄H₁₂ClNO₂
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CAS Number: Not Assigned / Not Found in Public Databases as of January 2026. Note: The isomeric 2-chloro-N-(4-phenoxyphenyl)acetamide has the CAS Number 36160-84-6.[2]
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Chemical Structure:
(Illustrative Structure)
Synthesis Pathway: Acylation of 3-Phenoxyaniline
The most direct and widely adopted method for synthesizing N-aryl acetamides is the acylation of an aniline derivative with an acyl chloride.[3][4] For the title compound, this involves the reaction of 3-phenoxyaniline with chloroacetyl chloride.
Reaction: 3-Phenoxyaniline + Chloroacetyl Chloride → 2-chloro-N-(3-phenoxyphenyl)acetamide + HCl
This reaction is typically performed in an aprotic solvent, such as acetone or tetrahydrofuran, in the presence of a mild base (e.g., potassium carbonate, sodium bicarbonate) to neutralize the hydrochloric acid byproduct.[5] The base prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Caption: General synthesis workflow for N-aryl acetamides.
Step-by-Step Synthesis Protocol:
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Preparation: To a stirred solution of 3-phenoxyaniline (1.0 equivalent) in acetone, add potassium carbonate (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
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Acylation: Cool the suspension to 0°C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not rise significantly.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add ethyl acetate to the residue and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Core Physicochemical Properties: A Comparative Analysis
Direct experimental values for 2-chloro-N-(3-phenoxyphenyl)acetamide are not available. The following table summarizes key properties for structurally similar compounds to provide a scientifically grounded estimation for the title compound. The primary difference lies in the substitution pattern on the phenyl ring, which influences crystal packing, polarity, and intermolecular interactions.
| Property | 2-chloro-N-(4-phenoxyphenyl)acetamide[2] | 2-chloro-N-(3-methoxyphenyl)acetamide[6] | 2-chloro-N-(3-chlorophenyl)acetamide[7] | 2-chloro-N-(3-phenoxyphenyl)acetamide (Predicted) |
| Molecular Weight ( g/mol ) | 261.70 | 199.63 | 204.05 | ~261.70 |
| Melting Point (°C) | Data not available | 90.5 - 91.5 | 98 - 100[3] | 90 - 110 |
| logP (XLogP3) | 3.2 | 1.9 | 2.8 | ~3.0 - 3.5 |
| Topological Polar Surface Area (TPSA) (Ų) | 38.3 | 38.3 | 29.1 | ~38.3 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 | 2 |
Rationale for Predictions:
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Molecular Weight: Identical to the 4-phenoxy isomer.
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Melting Point: The melting point is influenced by crystal lattice energy. While difficult to predict precisely, it is expected to be a crystalline solid with a melting point in the range of similar disubstituted acetanilides.
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logP: The 3-phenoxy isomer is expected to have a lipophilicity similar to the 4-phenoxy isomer, as the primary contributor is the large, nonpolar phenoxy group. It will be significantly more lipophilic than the methoxy or chloro analogues.
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TPSA, H-Bond Donors/Acceptors: These values are determined by the amide and ether functional groups and are expected to be identical to the 4-phenoxy isomer.
Experimental Determination Protocols
To obtain definitive data, the following standard protocols, based on OECD guidelines, must be employed. These methods represent the global standard for chemical characterization for regulatory and scientific purposes.
Melting Point Determination (OECD TG 102)
The melting point is a fundamental indicator of purity and identity. The capillary method is the most common and reliable technique.[8][9]
Methodology:
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Sample Preparation: Finely powder a dry sample of the compound.
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Capillary Loading: Pack the powder into a thin-walled capillary tube to a height of 2-4 mm.
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Measurement: Place the capillary in a calibrated melting point apparatus (either a liquid bath or metal block design).
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Heating: Heat the apparatus at a rapid rate until the temperature is ~15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
Water Solubility (OECD TG 105)
Water solubility is critical for assessing environmental fate and bioavailability. The Flask Method is suitable for substances with solubility greater than 0.01 g/L, which is expected for this compound.[10][11]
Caption: OECD 105 Flask Method workflow for solubility.
Methodology:
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Preparation: Add an excess amount of 2-chloro-N-(3-phenoxyphenyl)acetamide to a known volume of distilled water in a flask.
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Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Cease agitation and allow the phases to separate. Centrifugation is recommended to ensure complete removal of suspended solid particles.
-
Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous phase.
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The determined concentration is the water solubility of the compound at that temperature.
Partition Coefficient (n-octanol/water) (OECD TG 107)
The n-octanol/water partition coefficient (P_ow_ or K_ow_), typically expressed as logP, is the primary measure of a chemical's lipophilicity. The Shake Flask Method is the classic approach for determining this value.[12][13]
Methodology:
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Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Preparation: Dissolve a small, known amount of the test substance in either the aqueous or octanol phase.
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Partitioning: Combine the two phases in a separatory funnel or centrifuge tube at a defined volume ratio.
-
Equilibration: Shake the vessel vigorously for 5-10 minutes to facilitate partitioning and establish equilibrium. The temperature should be kept constant.
-
Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions.
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Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: Calculate P_ow_ as the ratio of the concentration in the octanol phase (C_octanol_) to the concentration in the aqueous phase (C_water_). The final result is expressed as log₁₀(P_ow_).
Spectral Data Interpretation (Predicted)
While experimental spectra are not available, the expected key signals can be predicted based on the molecular structure.
-
¹H NMR:
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Aromatic Protons: A complex multiplet pattern between ~6.8 and 7.5 ppm corresponding to the 12 protons of the two phenyl rings.
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Amide Proton (N-H): A broad singlet typically downfield, between ~8.0 and 9.5 ppm.
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Methylene Protons (CH₂): A sharp singlet around ~4.2 ppm corresponding to the two protons of the chloroacetyl group.
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¹³C NMR:
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Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
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Aromatic Carbons: Multiple signals between 115 and 160 ppm.
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Methylene Carbon (CH₂): A signal around 40-45 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A sharp peak around 3300 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹.
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C-O-C Stretch (Ether): A characteristic peak around 1240 cm⁻¹.
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C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
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Conclusion
This guide provides a comprehensive, technically grounded profile of 2-chloro-N-(3-phenoxyphenyl)acetamide. By leveraging data from close structural analogues and outlining authoritative, standardized experimental protocols, it establishes a reliable foundation for future research and development. The predicted physicochemical properties—moderate lipophilicity (logP ~3.0-3.5), a high melting point, and low but significant water solubility—characterize it as a compound that will require careful consideration in formulation and delivery strategies. The provided synthesis and characterization workflows offer a clear and actionable path for any scientist or researcher aiming to work with this molecule, ensuring that subsequent investigations are built upon a platform of scientific integrity and established best practices.
References
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OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. OECD Publishing. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]
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Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]
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OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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PubChem. (n.d.). 2-chloro-N-(3-chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]
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